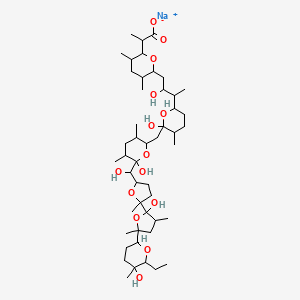

Alborixin sodium salt

Description

Properties

CAS No. |

61117-57-5 |

|---|---|

Molecular Formula |

C48H83NaO14 |

Molecular Weight |

907.2 g/mol |

IUPAC Name |

sodium;2-[6-[3-[6-[[6-[[5-[5-(6-ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoate |

InChI |

InChI=1S/C48H84O14.Na/c1-13-38-43(10,53)18-17-39(58-38)44(11)23-30(7)48(56,62-44)45(12)19-16-35(59-45)41(50)47(55)29(6)21-26(3)37(61-47)24-46(54)28(5)14-15-34(60-46)31(8)33(49)22-36-25(2)20-27(4)40(57-36)32(9)42(51)52;/h25-41,49-50,53-56H,13-24H2,1-12H3,(H,51,52);/q;+1/p-1 |

InChI Key |

IHUZDWJINOWENO-UHFFFAOYSA-M |

Canonical SMILES |

CCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6C(CC(C(O6)C(C)C(=O)[O-])C)C)O)C)O)C)C)O)O)C)O)C)C)(C)O.[Na+] |

Origin of Product |

United States |

Biosynthesis and Production Research of Alborixin Sodium Salt

Microbial Origin and Fermentation Optimization from Streptomyces Species

The production of alborixin (B1207266) is naturally attributed to specific strains of actinomycete bacteria belonging to the genus Streptomyces. These soil-dwelling, filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites, including a majority of clinically useful antibiotics. researchgate.net

Initial isolation of alborixin was from cultures of a Streptomyces albus strain. mdpi.com Subsequent studies have also identified other species, such as Streptomyces pulcher, as producers of alborixin, demonstrating that the capacity for its biosynthesis is present in multiple species within the genus. A study on a saline isolate, CRF17, confirmed its identity as Streptomyces pulcher with the capability for prolific alborixin production.

The optimization of fermentation conditions is critical for maximizing the yield of secondary metabolites like alborixin. While specific optimization data for alborixin is not extensively detailed in the available literature, general principles for enhancing metabolite production in Streptomyces species are well-established and directly applicable. Key parameters that are typically optimized include the composition of the culture medium, pH, temperature, aeration, and agitation rate. For many Streptomyces fermentations, a neutral initial pH of 7.0 is often optimal for antibiotic production. innovareacademics.in The ideal temperature is generally maintained between 28-35°C. innovareacademics.innih.gov

The choice of inoculum, whether spores or mycelium, can also significantly influence production kinetics. Studies on other metabolites produced by Streptomyces albus have shown that using a mycelial pre-inoculum can lead to a substantial increase in final product concentration compared to a spore-based inoculum. mdpi.com This is attributed to the mycelial stage being more metabolically active in the synthesis of secondary metabolites. mdpi.com Agitation and aeration rates are controlled to maintain sufficient dissolved oxygen (DO), which is crucial for the growth of these aerobic bacteria and for the biosynthesis of their products. For example, maintaining a dissolved oxygen level above 20-40% saturation through adjusted stirring (e.g., 200-800 rpm) and airflow is a common strategy. mdpi.comnih.govfrontiersin.org

Table 1: General Fermentation Parameters for Secondary Metabolite Production in Streptomyces Species

| Parameter | Typical Range/Value | Rationale |

| Producing Organism | Streptomyces albus, Streptomyces pulcher | Known natural producers of alborixin. |

| Inoculum Type | Spores or Mycelium | Mycelial inoculum often leads to higher productivity. mdpi.com |

| Temperature | 28-35°C | Optimal range for growth and secondary metabolism in many mesophilic Streptomyces. innovareacademics.in |

| pH | 6.5 - 7.5 (often starting at 7.0) | Secondary metabolite production is sensitive to pH; neutral conditions are often favorable. innovareacademics.innih.gov |

| Agitation Rate | 150-800 rpm | Ensures proper mixing and prevents mycelial pelleting, improving mass transfer. mdpi.cominnovareacademics.in |

| Aeration / Dissolved O₂ | Maintained >20% | Streptomyces are aerobic; oxygen is critical for energy metabolism and biosynthesis. mdpi.comfrontiersin.org |

| Primary Carbon Source | Glucose, Starch | Readily metabolizable sugars to support growth and provide biosynthetic precursors. innovareacademics.innih.gov |

| Primary Nitrogen Source | Soybean meal, Yeast extract | Provides amino acids and other essential nutrients for growth and enzyme synthesis. innovareacademics.in |

Elucidation of Biosynthetic Pathways and Precursor Incorporation Studies

The biosynthesis of polyether antibiotics like alborixin is a complex process orchestrated by large, multi-enzyme complexes known as polyketide synthases (PKS). While the specific biosynthetic gene cluster (BGC) for alborixin has not been explicitly identified or characterized in published research, the general pathway can be inferred from studies on other well-known polyethers.

Alborixin is a polyketide, meaning its carbon skeleton is assembled from simple carboxylic acid precursors. The major building blocks for polyether polyketides are typically short-chain acyl-CoA units, primarily acetate (B1210297) (from acetyl-CoA), propionate (B1217596) (from propionyl-CoA), and butyrate (B1204436) (from butyryl-CoA). These precursors are sequentially added in a process analogous to fatty acid synthesis, but with much greater structural diversity introduced at each step. The PKS enzymes dictate the choice of extender unit and control the stereochemistry at each newly formed chiral center.

Following the assembly of the linear polyketide chain, a series of post-PKS modifications occurs. For polyethers, the most characteristic of these is a cascade of epoxidation and cyclization reactions, catalyzed by monooxygenases and epoxide hydrolases, which form the hallmark cyclic ether rings (tetrahydrofurans and tetrahydropyrans) of the molecule.

Although specific precursor incorporation studies for alborixin are lacking, research on related polyethers confirms this general mechanism. Such studies typically involve feeding the producing organism with isotopically labeled (e.g., ¹³C or ¹⁴C) precursors and then determining their positions in the final molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This allows for the precise mapping of the origin of each carbon atom in the structure, confirming the identity of the starter and extender units used by the PKS.

Genetic and Metabolic Engineering Strategies for Enhanced Production

While no specific genetic or metabolic engineering strategies have been reported for the express purpose of enhancing alborixin production, the field of Streptomyces engineering provides a clear roadmap for how this could be achieved. Streptomyces albus is considered an excellent chassis for the heterologous expression of biosynthetic gene clusters and is amenable to genetic manipulation. nih.gov General strategies to improve the production of secondary metabolites fall into several categories:

Enhancing Precursor Supply: The yield of polyketides is often limited by the intracellular supply of their acyl-CoA building blocks. A common strategy involves the overexpression of genes involved in the synthesis of these precursors. For example, overexpressing genes for acetyl-CoA carboxylase (to increase malonyl-CoA) or genes involved in pathways that generate propionyl-CoA can significantly boost the production of the target polyketide. nih.gov Engineering fatty acid degradation pathways (β-oxidation) has also been used to increase the pool of available acyl-CoA units. nih.gov

Modification of Biosynthetic Gene Clusters (BGCs): Once the alborixin BGC is identified, production could be enhanced by placing it under the control of a strong, constitutive promoter to drive high levels of transcription. Another approach is to increase the copy number of the entire BGC within the host organism. nih.gov

Host Strain Engineering: The native producer can be engineered to become a more efficient "super-host." This often involves deleting the BGCs of other, non-target secondary metabolites to reduce the metabolic burden on the cell and redirect energy and precursors toward the product of interest. nih.gov Eliminating genes that encode repressors or negative regulators of secondary metabolism is another powerful strategy to "awaken" or enhance the expression of biosynthetic pathways. mdpi.com

Heterologous Expression: The identified alborixin BGC could be transferred from its native producer into a well-characterized, genetically tractable, and industrially robust host strain, such as an engineered Streptomyces albus or Streptomyces coelicolor. nih.govnih.gov These hosts have often been "cleaned" of their own endogenous BGCs, providing a simplified background for production and purification. nih.gov

These genetic and metabolic engineering approaches have been successfully applied to increase the titers of numerous other antibiotics and natural products from Streptomyces and represent promising, though as yet unreported, avenues for improving the production of alborixin. nih.govmdpi.comresearchgate.net

Advanced Structural Characterization and Conformational Analysis

Spectrometric Approaches to Structural Features of Alborixin (B1207266) Sodium Salt

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds. It provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For Alborixin, which has a molecular formula of C₄₈H₈₄O₁₄, the theoretical monoisotopic mass of the free acid is 884.5861 g/mol . nih.gov When analyzed as its sodium salt, the expected molecular ion would be [M-H+2Na]⁺, reflecting the replacement of the carboxylic acid proton with a sodium ion and the adduction of another sodium ion, a common observation for polyether ionophores in electrospray ionization.

The high accuracy of HRMS allows for the confident determination of the elemental formula from the measured mass-to-charge ratio (m/z). This is achieved by comparing the experimentally determined exact mass with theoretical masses of potential elemental compositions. For Alborixin sodium salt, the expected high-resolution m/z value would be calculated based on its molecular formula and the mass of the sodium adducts.

Table 1: Theoretical High-Resolution Mass Data for Alborixin and Related Adducts

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Alborixin (Free Acid) [M] | C₄₈H₈₄O₁₄ | 884.5861 |

| Protonated Alborixin [M+H]⁺ | C₄₈H₈₅O₁₄⁺ | 885.5939 |

| Sodiated Alborixin [M+Na]⁺ | C₄₈H₈₄O₁₄Na⁺ | 907.5759 |

| Alborixin Sodium Salt [M-H+Na] | C₄₈H₈₃O₁₄Na | 906.5679 |

| Sodiated Alborixin Sodium Salt [M-H+2Na]⁺ | C₄₈H₈₃O₁₄Na₂⁺ | 929.5578 |

This table presents theoretical values calculated based on the known molecular formula of Alborixin.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable information about the connectivity of atoms and functional groups within the molecule. For a complex, polycyclic ether like Alborixin, MS/MS is critical for confirming its proposed structure.

In a typical MS/MS experiment for Alborixin sodium salt, the [M-H+2Na]⁺ ion would be selected in the first mass analyzer. This precursor ion would then be subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these product ions are then measured in the second mass analyzer.

The fragmentation patterns of polyether antibiotics are often characterized by the neutral loss of small molecules such as water (H₂O) and carbon dioxide (CO₂), as well as cleavages of the ether linkages and the carbon-carbon bonds of the backbone. The study of similar compounds like Monensin (B1676710) and Nigericin (B1684572) by tandem mass spectrometry has revealed characteristic fragmentation pathways. nih.govnih.gov For example, the fragmentation of sodiated Monensin A sodium salt shows a series of neutral losses, providing structural insights. nih.gov

Table 2: Representative Tandem Mass Spectrometry Data for a Sodiated Polyether Antibiotic Sodium Salt (Nigericin Sodium Salt)

| Precursor Ion (m/z) | Adduct | Collision Energy (Nominal) | Product Ions (m/z) |

| 747.46 | [M+Na]⁺ | 15 | 723.4689, 87.0451, 101.0607, 439.2702, 153.0921 |

This table is based on publicly available data for Nigericin sodium salt and is representative of the type of data expected for Alborixin sodium salt. nih.gov The precursor ion corresponds to the sodiated form of the free acid.

The analysis of the product ions from the tandem mass spectrometry of Alborixin sodium salt would allow for the confirmation of its cyclic ether structure, the location of its hydroxyl and methyl groups, and the connectivity of its various ring systems. By comparing the observed fragmentation pattern with that of known polyether antibiotics and with theoretical fragmentation pathways, a high degree of confidence in the structural assignment can be achieved.

Mechanistic Investigations of Ion Transport and Membrane Interaction

Biophysical Principles of Alborixin-Mediated Monovalent Cation Transport

Polyether ionophores like Alborixin (B1207266) are lipid-soluble molecules that act as mobile carriers for ions. researchgate.net The fundamental biophysical principle of their action is not the formation of a static channel but rather a multi-step carrier mechanism:

Complexation: At a membrane interface, the deprotonated carboxyl group of Alborixin coordinates with a monovalent cation from the aqueous environment. The flexible polyether backbone of the molecule then wraps around the cation.

Conformational Change: This binding induces a conformational change, resulting in a stable, pseudocyclic structure that encapsulates the cation. In this complex, the polar oxygen atoms of the ether and hydroxyl groups of Alborixin face inward to coordinate the cation, while the nonpolar, hydrophobic hydrocarbon backbone faces outward.

Translocation: This "disguising" of the charged cation within a lipophilic shell allows the entire Alborixin-cation complex to dissolve into and diffuse across the lipid core of the membrane, driven by the concentration gradient of the cation.

Decomplexation: Upon reaching the opposite membrane interface, the complex releases the cation into the aqueous environment, and the ionophore returns, either in its protonated or uncomplexed form, to repeat the cycle.

This carrier mechanism is often coupled to a counter-transport of protons (H+), classifying many polyether ionophores as cation/H+ antiporters. merckvetmanual.com This antiport activity rapidly dissipates both the cation and proton gradients essential for cellular functions like ATP synthesis and homeostasis.

Molecular Basis of Cation Selectivity: Sodium versus Other Monovalent Cations

The ability of an ionophore to selectively transport certain cations over others is determined by a combination of factors, including the size of the cavity formed by the ionophore, the coordination geometry, and the thermodynamics of cation desolvation versus complexation. nih.govelifesciences.org

X-ray crystallography has revealed the structure of the Alborixin complex with a sodium (Na+) cation. researchgate.net The analysis shows the sodium ion nestled within the cavity created by the folded Alborixin molecule, coordinated by several oxygen atoms. This specific three-dimensional arrangement is energetically favorable for Na+.

While direct quantitative studies on the binding affinities of Alborixin for a range of monovalent cations are not extensively detailed in the reviewed literature, its structural similarity to other ionophores like monensin (B1676710) and nanchangmycin (B609417) suggests a preference for sodium. researchgate.netmerckvetmanual.com The principles governing this selectivity include:

Ionic Radius: The cavity size of the folded Alborixin molecule is well-suited for the ionic radius of Na+ (approximately 1.02 Å), allowing for optimal coordination and a stable complex. Larger cations like potassium (K+; radius ~1.38 Å) or smaller ones like lithium (Li+; radius ~0.76 Å) may not fit as ideally, leading to weaker binding.

Coordination Energy: The energy released upon the coordination of the cation by the ionophore's oxygen atoms must compensate for the energy required to strip the cation of its hydration shell. The specific arrangement and number of coordinating oxygen atoms in Alborixin create an environment that is highly favorable for desolvating and binding Na+ compared to other ions like K+. nih.govnih.gov

Structural Rigidity: The relative rigidity of the Alborixin-cation complex can influence selectivity. A more rigid and constricted pore-like structure often favors Na+ over K+. researchgate.net

Interaction Dynamics of Alborixin Sodium Salt with Model Lipid Membranes

To understand how Alborixin functions, researchers study its interactions with simplified, artificial membrane systems like liposomes and vesicles. These models allow for the precise measurement of permeability changes and ion movement.

Membrane permeability and leakage assays are standard methods to quantify the ability of a compound to disrupt a lipid bilayer. nih.gov These assays typically involve encapsulating a fluorescent probe within large unilamellar vesicles (LUVs). If the compound of interest compromises the membrane's integrity, the probe leaks out, causing a measurable change in fluorescence. rsc.org

Commonly used techniques applicable to studying Alborixin include:

Calcein (B42510) Leakage: Calcein, a fluorescent dye, is encapsulated in liposomes at a concentration high enough to cause self-quenching. Disruption of the membrane by an agent like Alborixin leads to the leakage and dilution of calcein in the external buffer, resulting in a significant increase in fluorescence. nih.gov

ANTS/DPX Assay: This assay uses a fluorescent probe (ANTS) and a quencher (DPX) co-encapsulated within vesicles. Leakage from the vesicles separates the probe from the quencher, leading to an increase in ANTS fluorescence. nih.govnih.gov

These assays can provide quantitative data on the extent and kinetics of membrane permeabilization induced by Alborixin, offering insights into its disruptive efficacy.

Beyond general membrane leakage, liposome-based assays can be designed to specifically measure the transport of ions mediated by an ionophore. nih.govnih.govresearchgate.net These experiments are crucial for confirming the ion-carrying mechanism of Alborixin. A typical setup involves:

Preparing liposomes with a specific internal ion composition (e.g., high potassium).

Placing these liposomes in a buffer with a different ion composition (e.g., high sodium), creating an electrochemical gradient.

Adding Alborixin to the external solution.

Measuring the resulting ion flux across the liposome (B1194612) membrane.

Flux can be monitored using ion-sensitive fluorescent dyes (e.g., ACMA, a pH-sensitive dye that reports on H+ counter-transport) or by tracking the movement of radioactive isotopes (e.g., ²²Na or ⁸⁶Rb as a proxy for K+). impedans.com Such experiments can determine the rate of ion transport and confirm the selectivity of the ionophore in a controlled, artificial environment.

Electrophysiological Studies on Ion Homeostasis Perturbation by Alborixin Sodium Salt

The transport of ions by Alborixin across the cell membrane inevitably perturbs the cell's ion homeostasis—the maintenance of stable intracellular ion concentrations and membrane potential. scholaris.canih.gov Electrophysiological techniques are the gold standard for studying these perturbations in real-time.

The primary technique for this is patch-clamp electrophysiology . nih.govlu.se This method allows for the measurement of ion currents across a small patch of cell membrane or across the entire cell membrane (whole-cell configuration). While specific patch-clamp studies focused on Alborixin were not identified in the reviewed literature, this methodology would be used to:

Measure changes in the resting membrane potential of a cell upon exposure to Alborixin. The influx of Na+ would cause depolarization.

Record the ion currents generated by the ionophore's activity.

Characterize the voltage dependence and kinetics of the transport process.

Such studies are critical for understanding how the disruption of ion gradients by Alborixin leads to downstream cellular consequences and cytotoxicity. frontiersin.orgnih.gov

Comparative Analysis of Ionophoric Mechanisms Among Polyether Antibiotics

Alborixin belongs to a large family of polyether antibiotics, and comparing its properties to well-studied members like monensin, lasalocid (B1674520), and salinomycin (B1681400) provides valuable context. mdpi.comnih.gov While they all function as mobile ion carriers, they exhibit important differences in their structure, cation selectivity, and biological impact. merckvetmanual.comresearchgate.nettdl.org

| Feature | Alborixin | Monensin | Lasalocid | Salinomycin |

| Primary Cation Selectivity | Na+ (inferred) researchgate.net | Na+ > K+ merckvetmanual.com | Broad, but effective for Na+, K+, Ca2+ | K+ > Na+ researchgate.net |

| Transport Mechanism | Cation Carrier | Na+/H+ Antiporter merckvetmanual.com | Electrogenic (can transport charge) | K+/H+ Antiporter |

| Structural Feature | Linear polyether with terminal carboxyl group nih.gov | Linear polyether with terminal carboxyl group | Dimerizes to form a "sandwich" complex | Tr-spiroketal group |

| Biological Impact | Antibacterial (Gram-positive) nih.gov | Coccidiostat, growth promoter nih.gov | Coccidiostat mdpi.com | Coccidiostat, antibacterial |

This table is generated based on the data from the cited search results.

This comparative analysis highlights that despite a shared fundamental mechanism, subtle structural variations among polyether ionophores lead to significant differences in their ion selectivity and transport dynamics. For instance, monensin is a classic Na+/H+ antiporter, whereas lasalocid can act in an electrogenic manner, meaning it can cause a net movement of charge across the membrane. Alborixin, with its structure and sodium complex, fits within the monensin-like group of ionophores that show a preference for sodium. researchgate.net

Biochemical and Cellular Pathway Modulation by Alborixin Sodium Salt

Modulation of Autophagy Pathways by Alborixin (B1207266) Sodium Salt

Alborixin sodium salt is a potent inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. nih.gov This process is critical for cellular homeostasis and the clearance of abnormal protein aggregates.

Induction of Macroautophagy in Cellular Models

Research has demonstrated that alborixin is a powerful inducer of macroautophagy, the primary pathway for clearing both intracellular and extracellular amyloid-beta (Aβ), a key factor in the pathology of Alzheimer's disease. nih.gov Studies using mouse microglial N9 cells and primary neuronal cells have shown that alborixin can induce autophagy at nanomolar concentrations. bohrium.comnih.gov This induction is concentration-dependent, with autophagic processes being initiated at concentrations as low as 30 nM within 12 hours. nih.gov The induction of autophagy by alborixin is a critical mechanism for its potential therapeutic effects, as it facilitates the clearance of pathological protein aggregates. nih.gov

Investigation of Autophagy Protein Expression and Lysosomal Activities

The induction of autophagy by alborixin is accompanied by significant changes in the expression of key autophagy-related (ATG) proteins. nih.gov In cellular models, treatment with alborixin leads to the upregulation of essential autophagy proteins, including BECN1/Beclin 1, ATG5, and ATG7. nih.govnih.gov Beclin 1 is a crucial component of the phosphatidylinositol 3-kinase (PI3K-III) complex, which is essential for the initiation of autophagy. nih.gov

Furthermore, alborixin treatment enhances lysosomal activities. nih.gov Lysosomes are integral to the final stages of autophagy, where they fuse with autophagosomes to degrade their contents. nih.gov In the presence of alborixin, there is an observed increase in the formation of lysosomes, which facilitates the clearance of cellular debris and protein aggregates like Aβ. nih.gov For instance, in N9 cells treated with fluorescently tagged Aβ, the presence of alborixin led to an increase in lysosomal formation and a corresponding decrease in Aβ fluorescence, indicating its successful clearance. nih.gov

Role of Alborixin Sodium Salt in Clearance of Specific Intracellular Aggregates (e.g., Amyloid-Beta)

A significant outcome of alborixin-induced autophagy is the enhanced clearance of amyloid-beta (Aβ) aggregates. nih.gov The accumulation of Aβ is a hallmark of Alzheimer's disease. bohrium.com Alborixin has been shown to effectively clear both soluble and fibrillary forms of Aβ in microglia and primary neuronal cells. nih.gov This clearance is a direct consequence of the induced autophagic flux. bohrium.com The ability of alborixin to promote Aβ clearance has been confirmed through various methods, including confocal microscopy, ELISA, and flow cytometry. bohrium.com By enhancing the cellular machinery for protein degradation, alborixin reduces the cytotoxic effects of Aβ, thereby offering a potential neuroprotective effect. nih.govnih.gov

Alborixin Sodium Salt Influence on Intracellular Signaling Cascades

The effects of alborixin sodium salt extend to the modulation of critical intracellular signaling pathways that regulate cell growth, survival, and metabolism.

Inhibition of the Phosphoinositide 3-Kinase (PI3K)-AKT Pathway

A key mechanism through which alborixin induces autophagy is by inhibiting the Phosphoinositide 3-Kinase (PI3K)-AKT signaling pathway. nih.gov This pathway is a central regulator of cell survival and proliferation and acts as a negative regulator of autophagy. nih.gov Research has shown that alborixin treatment significantly reduces the levels of key proteins in this pathway, including the phosphorylated forms of AKT (at Ser473 and Thr308) and the mechanistic target of rapamycin (B549165) (mTOR) (at Ser2448). nih.gov The inhibition of the PI3K-AKT-mTOR pathway by alborixin effectively removes the brakes on autophagy, allowing the process to proceed. nih.gov

Involvement of Phosphatase and Tensin Homolog (PTEN) in Alborixin Action

The inhibitory effect of alborixin on the PI3K-AKT pathway is mediated through the upregulation of Phosphatase and Tensin Homolog (PTEN). nih.gov PTEN is a tumor suppressor that acts as a negative regulator of the PI3K-AKT pathway. nih.gov Studies have demonstrated that alborixin treatment leads to an increased protein level of PTEN in a time-dependent manner. nih.gov This upregulation of PTEN is crucial for alborixin's ability to induce autophagy and clear Aβ. nih.gov Experiments involving the knockdown of PTEN or the constitutive activation of AKT have been shown to inhibit alborixin-induced autophagy and the subsequent clearance of Aβ, confirming the indispensable role of PTEN in the mechanism of action of alborixin. nih.gov

Interactive Data Tables

Table 1: Effect of Alborixin on Autophagy-Related Protein Expression in N9 Cells

| Protein | Effect of Alborixin Treatment | Reference |

|---|---|---|

| BECN1/Beclin 1 | Upregulated | nih.govnih.gov |

| ATG5 | Upregulated | nih.govnih.gov |

| ATG7 | Upregulated | nih.govnih.gov |

| LC3B-II | Increased levels | nih.gov |

| SQSTM1 | Decreased expression | nih.gov |

Table 2: Impact of Alborixin on PI3K-AKT Pathway Components in N9 Cells

| Protein | Effect of Alborixin Treatment | Reference |

|---|---|---|

| p-AKT (S473) | Reduced level | nih.gov |

| p-AKT (T308) | Reduced level | nih.gov |

| p-MTOR (S2448) | Reduced level | nih.gov |

| RPTOR | Reduced level | nih.gov |

| PTEN | Upregulated level | nih.gov |

Cross-talk with Other Key Signaling Hubs

The activity of Alborixin sodium salt, primarily as an ionophore, initiates a cascade of events that leads to significant cross-talk with other critical cellular signaling hubs. Its ability to disrupt ionic homeostasis, particularly potassium (K+) and proton (H+) gradients, is a major trigger for the modulation of pathways that regulate cellular stress, survival, and function.

One of the most significant points of cross-talk involves the Phosphoinositide 3-kinase (PI3K)-AKT pathway. nih.govnih.gov Research has demonstrated that Alborixin can inhibit the PI3K-AKT-mTOR signaling cascade. bohrium.com This inhibition is a crucial event that leads to the induction of autophagy, a cellular process for degrading and recycling damaged components. nih.govbohrium.com The mechanism appears to be mediated by the phosphatase and tensin homolog (PTEN), a key negative regulator of the PI3K-AKT pathway. nih.govbohrium.com By activating PTEN, Alborixin effectively puts a brake on this pro-survival pathway, shifting the cellular balance towards autophagy. nih.gov

Furthermore, the cellular stress induced by Alborixin, including the disruption of mitochondrial membrane potential and subsequent production of reactive oxygen species (ROS), can engage stress-activated protein kinase (SAPK) pathways. nih.govbohrium.com These include the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are well-known as central regulators of cellular responses to a variety of stressors. nih.gov While direct activation of JNK and p38 by Alborixin is a subject for further detailed study, the upstream events it triggers, such as ROS production and inhibition of survival pathways like AKT, are known modulators of the JNK and p38 cascades. nih.govnih.gov

Finally, the disturbance of ion gradients and membrane potential by Alborixin can influence intracellular calcium (Ca2+) signaling. nih.gov Calcium is a vital second messenger, and its concentration is tightly regulated. nih.gov Changes in membrane potential can affect the activity of voltage-gated calcium channels, while stress on organelles like the endoplasmic reticulum and mitochondria—both affected by ionic imbalance—can lead to the release of stored calcium. nih.gov This alteration of Ca2+ homeostasis represents another layer of cross-talk, as calcium signaling is intricately linked to a vast number of cellular processes, including neurotransmission and gene expression. nih.govyoutube.com

Exploration of Alborixin Sodium Salt Interactions with Cellular Macromolecules

To fully comprehend the biological effects of Alborixin sodium salt, it is essential to explore its direct interactions with cellular macromolecules like enzymes and receptors.

Direct Binding Studies with Enzymes and Receptors

While Alborixin is famed for its function as a mobile ion carrier, studies have begun to elucidate its more direct interactions with protein targets. A key signaling nexus affected by Alborixin is the PI3K-AKT pathway, which is inhibited upon treatment. nih.govnih.gov This inhibition is achieved through the modulation of PTEN activity. nih.govbohrium.com The precise nature of the Alborixin-PTEN interaction, whether it is a direct binding event or an indirect activation, is a topic of ongoing research interest.

Given Alborixin's role as an ionophore that disrupts electrochemical gradients, ion-motive ATPases are another logical class of potential interacting proteins. These enzymes are fundamental in establishing and maintaining the very ion gradients that Alborixin dissipates. While a direct, high-affinity binding interaction with Na+,K+-ATPase has not been definitively shown for Alborixin itself, it represents a plausible mechanism that warrants further investigation through techniques like surface plasmon resonance or isothermal titration calorimetry. For context, other molecules affecting ion gradients have been shown to interact directly with such ATPases. nih.gov

The table below summarizes key research findings regarding the modulation of signaling pathways by Alborixin.

| Interacting Pathway/Protein | Observed Effect | Experimental Context | Citation |

| PI3K-AKT-mTOR Pathway | Inhibition | Alborixin treatment led to the inhibition of this pathway in N9 microglial cells. | bohrium.com |

| PTEN | Upregulation/Activation | Knockdown of PTEN inhibited Alborixin-induced autophagy. | nih.govbohrium.com |

| Autophagy Proteins (BECN1, ATG5, ATG7) | Upregulation | Protein levels were increased in N9 cells following Alborixin treatment. | nih.gov |

| Mitochondria | Reduction of Mitochondrial Stress | Alborixin reduced the loss of mitochondrial membrane potential induced by amyloid-beta. | nih.govbohrium.com |

| Reactive Oxygen Species (ROS) | Reduction | Alborixin treatment led to a decrease in ROS production in differentiated N2a cells. | nih.govbohrium.com |

Protein-Ligand Interaction Profiling

Protein-ligand interaction profiling encompasses a range of techniques used to identify the binding partners of a small molecule across the proteome. nih.gov These methods can be broadly categorized into computational and experimental approaches.

Computational methods, such as molecular docking, are powerful in silico tools for predicting how a ligand like Alborixin might bind to the three-dimensional structure of a protein. Such studies can simulate the interaction at the binding site, estimate the binding affinity, and identify key amino acid residues involved in the interaction. For a molecule like Alborixin, docking studies could be used to generate hypotheses about its direct binding to targets like PTEN or various ATPases, which can then be tested experimentally.

Experimental approaches, such as chemical proteomics, offer an unbiased way to "fish" for protein targets from a complex cell lysate. This often involves immobilizing the ligand on a solid support and identifying the proteins that bind to it using mass spectrometry. While specific, large-scale protein-ligand interaction profiles for Alborixin are not yet widely published, these techniques hold significant promise for uncovering novel molecular targets and further clarifying its mechanisms of action. The combination of computational prediction and experimental validation is a robust strategy for mapping the complete interaction landscape of a bioactive compound. nih.gov

Compound and Protein Names Mentioned:

| Name |

| Alborixin sodium salt |

| AKT (Protein Kinase B) |

| ATG5 (Autophagy Related 5) |

| ATG7 (Autophagy Related 7) |

| BECN1 (Beclin 1) |

| JNK (c-Jun N-terminal kinase) |

| MAPK (Mitogen-activated protein kinase) |

| mTOR (mechanistic Target of Rapamycin) |

| p38 |

| PI3K (Phosphoinositide 3-kinase) |

| PTEN (Phosphatase and tensin homolog) |

Synthesis of Alborixin Analogues and Structure Activity Relationship Sar Studies

Total Synthesis Approaches to Alborixin (B1207266) and its Core Structures

Detailed, peer-reviewed total synthesis routes specifically for Alborixin are not extensively documented in the available scientific literature. The synthesis of polyether ionophore antibiotics, a class to which Alborixin belongs, represents a formidable challenge in synthetic organic chemistry due to their complex molecular architecture. These structures are characterized by multiple stereocenters, cyclic ether systems, and a long, flexible carbon backbone.

Generally, strategies for synthesizing such complex natural products are convergent, involving the synthesis of key fragments that are later coupled to form the final molecule. nih.govrsc.org The construction of the polycyclic ether core often relies on sophisticated methods such as stereoselective aldol (B89426) reactions, epoxidations, and subsequent intramolecular cyclizations to build the tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings characteristic of the class. youtube.com However, a specific, published total synthesis pathway for Alborixin remains elusive in the reviewed literature.

Semi-Synthetic Modifications and Derivatization of Alborixin

Information regarding the semi-synthetic modification or derivatization of the natural Alborixin structure is not prominently available in public research. Derivatization is a common strategy used to create a library of related compounds (analogues) from a natural product starting material. rsc.org This process typically involves chemical reactions at reactive functional groups, such as the carboxylic acid or hydroxyl groups present in Alborixin. Such modifications would be crucial for probing the structure-activity relationships, but specific studies detailing these efforts for Alborixin have not been identified.

Rational Design and Synthesis of Novel Alborixin Analogues

The rational design of novel analogues is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic properties of a lead compound. nih.govnih.govrsc.org This process relies on understanding the interaction between the molecule and its biological target. For Alborixin, this would involve designing and synthesizing analogues with modified ion-binding regions or altered lipophilicity to enhance potency or selectivity. Despite the potential, specific research programs detailing the rational design and subsequent synthesis of novel Alborixin analogues are not described in the available literature.

Establishing Structure-Ion Transport Activity Relationships

Alborixin is identified as a polyether ionophore antibiotic, meaning its primary mode of action is related to the transport of metal cations across lipid membranes, disrupting cellular ion homeostasis. nih.govmdpi.com Establishing a clear structure-ion transport activity relationship would involve synthesizing a series of analogues and measuring their efficiency and selectivity in transporting ions like K+, Na+, etc. This process helps to identify the key structural features—such as the nature of the oxygen-containing backbone and the conformation of the molecule—that are essential for its ionophoric activity. researchgate.net However, specific SAR studies that systematically correlate structural changes in Alborixin analogues with their ion transport capabilities are not detailed in the reviewed scientific papers.

Defining Structure-Biological Pathway Modulation Relationships

While SAR studies for ion transport are not widely available, significant research has elucidated the downstream biological pathways modulated by Alborixin. Specifically, Alborixin has been identified as a potent inducer of autophagy through its inhibitory action on the phosphoinositide 3-kinase (PI3K)-AKT-mTOR signaling pathway. nih.govnih.gov

Research demonstrates that Alborixin upregulates the expression of Phosphatase and Tensin Homolog (PTEN), a natural inhibitor of the PI3K-AKT pathway. nih.gov This upregulation of PTEN leads to the subsequent downregulation of key phosphorylated proteins in the pathway, including p-AKT and p-mTOR. The inhibition of this pathway is a critical event that initiates autophagy, a cellular process for degrading and recycling cellular components, including pathogenic protein aggregates like amyloid-beta (Aβ). nih.govnih.gov

Studies in microglial and primary neuronal cells have shown that Alborixin treatment leads to a time-dependent increase in the levels of essential autophagy-related proteins such as BECN1 (Beclin 1), ATG5, and ATG7. nih.gov This induction of autophagy by Alborixin has been shown to promote the clearance of Aβ, suggesting a potential therapeutic application in Alzheimer's disease. nih.gov The clearance of Aβ, in turn, provides neuroprotection against Aβ-induced cytotoxicity. nih.govnih.gov

While the mechanism of the parent Alborixin molecule is well-defined, studies that systematically alter the structure of Alborixin and measure the resulting changes in the modulation of the PTEN/PI3K/AKT pathway are lacking. Such research would be critical to establishing a definitive structure-biological pathway modulation relationship.

Table 1: Effect of Alborixin on Key Proteins in the PI3K-AKT-mTOR Pathway

| Protein | Role in Pathway | Effect of Alborixin Treatment | Reference |

| PTEN | Negative regulator of the PI3K-AKT pathway | Upregulated | nih.gov |

| p-AKT (S473, T308) | Key signaling kinase, promotes cell survival | Reduced levels | nih.gov |

| p-mTOR (S2448) | Central regulator of cell growth and autophagy | Reduced levels | nih.gov |

| RPTOR | Component of the mTORC1 complex | Reduced levels | nih.gov |

| BECN1 | Essential for autophagy initiation | Upregulated | nih.gov |

| ATG5 | Crucial for autophagosome elongation | Upregulated | nih.govnih.gov |

| ATG7 | E1-like activating enzyme for autophagy | Upregulated | nih.govnih.gov |

Advanced Methodologies in Alborixin Sodium Salt Research

High-Throughput Screening Platforms for Identifying Modulators of Alborixin (B1207266) Activity

High-throughput screening (HTS) has emerged as a critical tool for the discovery of novel modulators of Alborixin's biological activities. nih.gov These platforms enable the rapid screening of large chemical libraries to identify compounds that can either enhance or inhibit the effects of Alborixin. A key application of HTS in Alborixin research has been the identification of its role as a potent inducer of autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates. bohrium.comnih.gov

A notable screening program identified Alborixin as an autophagy inducer in mouse microglial N9 cells. bohrium.com This discovery has significant implications for neurodegenerative diseases like Alzheimer's, where impaired autophagy and the accumulation of amyloid-β (Aβ) are key pathological features. nih.govnih.gov HTS assays often utilize fluorescent markers, such as the microtubule-associated protein 1A/1B-light chain 3 (LC3), to monitor the formation of autophagosomes, a hallmark of autophagy. nih.govresearchgate.net The identification of Alborixin as an autophagy modulator through HTS has paved the way for further investigation into its therapeutic potential for diseases characterized by protein aggregation. bohrium.comelsevierpure.com

Advanced Imaging Techniques for Spatiotemporal Analysis of Cellular Effects

Advanced imaging techniques are indispensable for visualizing the dynamic cellular processes influenced by Alborixin in real-time and with high resolution. Confocal microscopy and transmission electron microscopy have been instrumental in confirming Alborixin's ability to induce autophagy. bohrium.com These techniques allow for the detailed visualization of subcellular structures, providing clear evidence of increased autophagy markers following Alborixin treatment. bohrium.com

For instance, confocal microscopy has been used to observe the enhanced formation of lysosomes and the increased fluorescence of lysosomal-associated membrane protein 1 (LAMP1), indicating the clearance of Aβ in the presence of Alborixin. bohrium.com Furthermore, flow cytometry has been employed to quantify changes in mitochondrial membrane potential and the generation of reactive oxygen species (ROS), demonstrating Alborixin's ability to protect neuronal cells from Aβ-induced toxicity. nih.gov These imaging modalities provide crucial spatiotemporal data on how Alborixin affects cellular architecture and function.

Computational Chemistry and Molecular Dynamics Simulations of Alborixin-Membrane Interactions

While specific molecular dynamics (MD) simulations for Alborixin-membrane interactions are not extensively documented in the provided search results, the principles of this methodology are highly relevant to understanding its function as an ionophore. MD simulations serve as a "computational microscope," offering detailed insights into the interactions between molecules and cell membranes at an atomic level. nih.govnih.govyoutube.com

These simulations can model how ionophores like Alborixin might insert into and traverse the lipid bilayer, facilitating the transport of ions across the cell membrane. umn.eduplos.org All-atom and coarse-grained simulations can predict the preferred orientation and conformation of the molecule within the membrane, as well as its effect on membrane properties such as fluidity and thickness. nih.govnih.govyoutube.com For a polyether ionophore like Alborixin, understanding its interaction with the lipid bilayer is fundamental to explaining its biological effects, from its antimicrobial properties to its ability to induce autophagy.

Systems Biology Approaches for Comprehensive Cellular Response Profiling (e.g., Proteomics, Metabolomics)

Systems biology approaches, including proteomics and metabolomics, offer a holistic view of the cellular response to Alborixin treatment. nih.govnih.gov These "omics" technologies allow for the large-scale measurement of proteins and metabolites, providing a comprehensive snapshot of the molecular changes occurring within a cell. nih.govbiorxiv.org

Proteomics: In the context of Alborixin research, proteomics has been crucial in elucidating the molecular pathways involved in its autophagy-inducing effects. Studies have shown that Alborixin treatment leads to the upregulation of key autophagy-related proteins, including Beclin-1 (BECN1), ATG5, and ATG7. nih.govnih.govelsevierpure.com Furthermore, proteomic analysis has revealed that Alborixin inhibits the PI3K-AKT-mTOR signaling pathway, a central regulator of cell growth and autophagy. bohrium.comnih.gov The identification of these protein-level changes provides a mechanistic understanding of how Alborixin exerts its biological effects.

Metabolomics: Metabolomics, the study of small molecule metabolites, can further illuminate the metabolic reprogramming induced by Alborixin. nih.gov While specific metabolomics studies on Alborixin were not detailed in the search results, this approach holds significant promise for future research. For example, in the context of Alzheimer's disease, where Alborixin shows potential, metabolomics has been used to identify metabolic dysfunctions associated with the disease. nih.gov By analyzing the metabolome of cells treated with Alborixin, researchers could gain further insights into its impact on cellular metabolism and its potential therapeutic applications.

Future Research Directions for Alborixin Sodium Salt

Discovery of Novel Biological Activities and Mechanistic Underpinnings

Initial studies on alborixin (B1207266) highlighted its efficacy against Gram-positive bacteria. nih.gov However, contemporary research has significantly broadened the scope of its biological activities, revealing potent anti-cancer and neuroprotective effects. A key area of future research lies in the continued exploration of these and other novel biological activities, coupled with a deep dive into their underlying molecular mechanisms.

A groundbreaking study has demonstrated that alborixin can induce autophagy, a cellular process of degradation and recycling, to clear amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govresearchgate.nettandfonline.comnih.gov This research revealed that alborixin inhibits the PI3K-AKT-MTOR signaling pathway, a critical regulator of autophagy, by upregulating the tumor suppressor PTEN. nih.govbohrium.com The induction of autophagy by alborixin was associated with the upregulation of key autophagy-related proteins such as BECN1, ATG5, and ATG7, and led to a reduction in Aβ-mediated cytotoxicity in neuronal cells. nih.govepa.govelsevierpure.com These findings strongly suggest that alborixin holds promise as a therapeutic lead for Alzheimer's disease. researchgate.nettandfonline.com Future investigations should focus on validating these effects in in vivo models of Alzheimer's disease and further elucidating the intricate molecular pathways involved.

Beyond neuroprotection, alborixin has also exhibited cytotoxic activity against human colon cancer cells. nih.gov The expansion of research into its anticancer potential across various cancer cell lines is a crucial next step. Mechanistic studies should aim to identify the specific cellular targets and signaling cascades affected by alborixin in cancer cells. Understanding how alborixin exerts its cytotoxic effects could lead to the development of novel cancer therapies.

Development of Advanced Analytical Techniques for Complex Biological Matrices

The effective study of alborixin's pharmacokinetics and biodistribution necessitates the development of sophisticated analytical methods capable of detecting and quantifying the compound in complex biological matrices. nih.gov Future research should focus on creating and refining techniques that are both highly sensitive and specific for alborixin and its metabolites.

Current methods for the analysis of polyether ionophores often involve solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While effective, there is a continuous need to improve the limits of detection and quantification, especially for trace levels of the compound in tissues and fluids. The development of novel extraction procedures and more sensitive mass spectrometry techniques will be instrumental in achieving this.

Furthermore, advanced imaging techniques could provide invaluable insights into the in vivo behavior of alborixin. nih.gov Methods such as matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) could be employed to visualize the distribution of alborixin within specific tissues and cellular compartments, offering a deeper understanding of its targeting and accumulation. nih.gov The integration of such imaging modalities with traditional quantitative methods will provide a comprehensive picture of alborixin's journey through the body.

Rational Design of Next-Generation Polyether Ionophores with Tuned Selectivity

The biological activity of polyether ionophores is intrinsically linked to their molecular structure and their ability to transport cations across biological membranes. frontiersin.orgnih.gov A significant avenue for future research is the rational design of novel polyether ionophore analogs with enhanced selectivity and efficacy. By modifying the chemical structure of alborixin, it may be possible to fine-tune its ion-binding properties and, consequently, its biological activity. broadinstitute.org

Computational modeling and quantitative structure-activity relationship (QSAR) studies can be powerful tools in this endeavor. nih.gov These approaches can help predict how specific structural modifications will affect the ionophoric properties and biological activity of the molecule, guiding the synthesis of new derivatives. nih.govresearchgate.net For instance, alterations to the polyether backbone or the carboxylic acid group could influence the ion selectivity and transport efficiency of the molecule. nih.gov

The goal of this rational design approach is to create next-generation polyether ionophores with improved therapeutic indices. This could involve designing analogs with increased potency against specific targets, such as cancer cells or pathogenic bacteria, while minimizing toxicity to healthy host cells. broadinstitute.org The development of such "tuned" ionophores could significantly expand the therapeutic applications of this class of compounds.

Integration of Multidisciplinary Approaches in Polyether Ionophore Research

The future of alborixin research will greatly benefit from the integration of multidisciplinary approaches. A comprehensive understanding of its therapeutic potential requires collaboration between chemists, biologists, pharmacologists, and clinicians. This synergistic approach will facilitate a more holistic investigation of alborixin, from its fundamental chemical properties to its clinical applications.

Chemical synthesis and modification will continue to be crucial for generating new alborixin analogs with tailored properties. nih.gov In parallel, advanced biological screening methods will be essential for evaluating the efficacy and mechanism of action of these new compounds. qub.ac.uk Pharmacological studies will be necessary to assess their in vivo behavior, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Furthermore, the application of systems biology and "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a global view of the cellular response to alborixin treatment. This can help to identify novel drug targets and biomarkers of response. Ultimately, successful translation of alborixin from the laboratory to the clinic will depend on well-designed preclinical and clinical trials, informed by a robust foundation of multidisciplinary research.

Q & A

Basic: What is the biological mechanism of Alborixin sodium salt as an ionophore, and how is this applied in experimental models?

Alborixin sodium salt functions as a ionophore, selectively facilitating the transport of monovalent cations (e.g., Na⁺, K⁺) across biological membranes. Its ionophoric activity disrupts cellular ion gradients, which can be leveraged to study membrane potential dynamics or induce stress in pathogens like Cryptosporidium . In experimental design, researchers often use electrophysiological assays (e.g., patch-clamp) or fluorescence-based ion flux assays to quantify its activity. For in vivo models, such as SCID mice infected with Cryptosporidium, Alborixin’s efficacy is evaluated by monitoring parasite load reduction and host survival rates .

Basic: How is Alborixin sodium salt isolated from Streptomyces albus, and what purity standards are required for research use?

Isolation typically involves fermentation of S. albus cultures followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (e.g., HPLC with C18 columns). Purity validation requires ≥95% purity via HPLC-UV/ELSD and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Researchers must document solvent residues (e.g., by GC-MS) and elemental analysis for sodium content to ensure batch consistency .

Basic: What are the key applications of Alborixin sodium salt in antimicrobial research?

Alborixin is studied for its antiparasitic and antibacterial properties. In Cryptosporidium research, it is administered intraperitoneally in SCID mice at 0.1–1.0 mg/kg/day, with efficacy assessed via qPCR quantification of oocysts in stool samples . For bacterial studies, it is used in combination assays to evaluate synergism with antibiotics, requiring MIC/MBC determinations and checkerboard assays .

Advanced: How should researchers design in vivo experiments to evaluate Alborixin’s efficacy while minimizing confounding variables?

- Model Selection : Use immunocompromised models (e.g., SCID mice) for Cryptosporidium studies to mimic chronic infection .

- Dosage Optimization : Conduct dose-response studies (e.g., 0.1–2.0 mg/kg/day) with pharmacokinetic profiling to assess bioavailability.

- Controls : Include untreated infected controls and positive controls (e.g., paromomycin).

- Outcome Metrics : Measure parasite burden (oocysts/g stool), histopathology, and host immune response (e.g., cytokine profiling) .

Advanced: How can contradictions between ion selectivity data and biological efficacy be resolved in Alborixin studies?

Discrepancies may arise due to assay conditions (e.g., buffer ionic strength) or off-target effects. To address this:

- Perform parallel experiments using planar lipid bilayer assays (for ion selectivity) and cell-based viability assays.

- Use site-directed mutagenesis in ion channel models to identify binding sites.

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets across replicates .

Advanced: What strategies optimize Alborixin’s stability and solubility in in vitro assays?

- Solubility : Use DMSO stock solutions (<0.1% final concentration) with sonication to prevent aggregation.

- Stability : Store lyophilized powder at –80°C and prepare working solutions fresh. Validate stability via HPLC at 24/48-hour intervals .

- Buffer Compatibility : Test compatibility with assay buffers (e.g., PBS, HEPES) using dynamic light scattering (DLS) to detect precipitation .

Advanced: What methodological challenges arise when assessing Alborixin’s antimicrobial activity, and how are they mitigated?

- Pathogen Viability : Use ATP-bioluminescence assays instead of CFU counts for slow-growing pathogens.

- Host Toxicity : Perform parallel cytotoxicity assays (e.g., MTT on mammalian cells) to calculate selectivity indices.

- Resistance Development : Serial passage experiments with sub-MIC concentrations can track resistance mutations via whole-genome sequencing .

Basic: Which analytical techniques are critical for characterizing Alborixin sodium salt’s structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and stereochemistry.

- HRMS : Accurate mass measurement (±5 ppm) to verify molecular formula.

- Elemental Analysis : Quantify sodium content (target: 10–12% w/w) .

Advanced: How can researchers ensure reproducibility of Alborixin studies across different experimental models?

- Standardized Protocols : Adopt guidelines from the Beilstein Journal of Organic Chemistry for experimental reporting, including detailed synthesis steps and spectral data .

- Data Sharing : Deposit raw datasets (e.g., NMR spectra, MIC values) in public repositories like Zenodo.

- Inter-lab Validation : Conduct round-robin tests with blinded samples to assess inter-laboratory variability .

Advanced: What approaches identify synergistic interactions between Alborixin and other bioactive compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.